4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid
Description
4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid is a benzoic acid derivative featuring a 1,3-diphenylimidazolidine substituent at the para position of the benzene ring. However, detailed structural, synthetic, or biological data for this specific compound are scarce in the provided evidence.
Properties
IUPAC Name |
4-(1,3-diphenylimidazolidin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-22(26)18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJASPRKMUUQAKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with 1,3-diphenylimidazolidine under specific conditions. The reaction is carried out in the presence of a catalyst, often using solvents like dioxane or water, and requires precise temperature control .
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in an ether solution.
Substitution: Halogens or alkylating agents in organic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid serves as a scaffold for developing new pharmaceutical agents. Its unique structure allows for modifications that can enhance potency and selectivity against specific biological targets. Research has indicated its potential as an enzyme inhibitor and a therapeutic agent for various diseases, including cancer and inflammatory conditions .
Biological Studies
The compound has been investigated for its role in proteomics research, where it may assist in understanding disease processes and developing new therapies. Its ability to interact with proteins makes it a valuable tool in studying biological pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This characteristic positions it as a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Numerous studies have explored the applications of this compound:
Anticancer Studies : Research has demonstrated that this compound shows selective toxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.
Antimicrobial Efficacy : Studies have recorded minimal inhibitory concentrations (MIC) against Gram-positive bacteria, indicating its potential as an antimicrobial agent. Structural modifications may enhance these properties further.
Mechanism of Action
The mechanism of action of 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzoic Acid Derivatives
Comparison with Other Derivatives
- 4-(3-Chloroanilino)benzoic acid: Synthesized via Buchwald-Hartwig coupling of 4-chlorobenzoic acid and 3-chloroaniline, followed by crystallization in acetonitrile .
- Azetidinone derivatives: Formed by reacting substituted benzaldehydes with chloroacetyl chloride in the presence of triethylamine .
- Azo derivatives: Produced via diazotization of benzothiazolyl amines followed by coupling with phenolic benzoic acids .
This compound
No specific biological data are provided, but imidazolidine derivatives are frequently explored for antimicrobial, anticancer, or enzyme-inhibitory activities.
Comparison with Similar Compounds
- 4-(3-Chloroanilino)benzoic acid: Acts as a potent inhibitor of aldo-keto reductase AKR1C2/3, showing efficacy in prostate cancer models .
- Azetidinone derivatives: Exhibit antimicrobial activity due to the β-lactam ring, analogous to penicillin derivatives .
- Azo-linked benzothiazolyl derivatives : Used as dyes or analytical ligands, with pKa values correlating to Hammett substituent constants .
Biological Activity
4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid is a synthetic compound that has attracted interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features an imidazolidine ring attached to a benzoic acid moiety, which may contribute to its biological properties. The structural characteristics are essential for understanding its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological pathways.
- Cell Cycle Disruption : It may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Activity : The compound could exhibit antioxidant properties, protecting cells from oxidative stress.
Biological Activity Data
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent. The mechanism involved the inhibition of tubulin polymerization, leading to disrupted mitotic spindle formation and subsequent apoptosis in tumor cells.
-
Enzyme Interaction :
- Research indicated that the compound acts as an inhibitor of certain enzymes linked to cancer progression. This inhibition could alter metabolic pathways critical for tumor growth and survival.
-
Antioxidant Effects :
- In vitro assays showed that this compound effectively scavenged reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a significant role.
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Anticancer | Microtubule disruption |
| 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid | Antimicrobial | Enzyme inhibition |
| 3-(3,4-Methylenedioxy)cinnamic acid | Larvicidal | Disruption of metabolic pathways |
Q & A
Q. What are the established synthetic routes for preparing 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions between substituted benzaldehydes and heterocyclic precursors. For example, a reflux method using absolute ethanol and glacial acetic acid as a catalyst (0.001 mol of aldehyde with a triazole derivative) under reduced pressure for solvent evaporation is effective . Optimization may include adjusting reaction time (e.g., 4–6 hours), temperature (80–100°C), and stoichiometric ratios to improve yields. Purification via recrystallization or column chromatography is recommended for isolating the benzoic acid derivative .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- UV-Vis Spectroscopy : Identifies π→π* transitions in the aromatic and imidazolidine moieties, with absorption peaks typically between 250–300 nm .
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), imidazolidine NH protons (δ 3.5–4.5 ppm), and carboxylic acid protons (broad peak at δ 12–13 ppm) .
- Elemental Analysis (CHN) : Validates purity, with expected deviations <0.3% for C, H, and N content .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C for 1–4 weeks. Monitor degradation via HPLC or TLC, comparing retention times and peak areas to fresh samples. The carboxylic acid group may hydrolyze under strongly alkaline conditions (pH >10), requiring stabilization with excipients like cyclodextrins .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?
Discrepancies in NMR or UV data may arise from tautomerism (e.g., keto-enol forms in the imidazolidine ring) or solvent effects. Use variable-temperature NMR to observe dynamic equilibria or employ computational tools (DFT calculations) to predict stable conformers. Cross-validate with X-ray crystallography when possible .
Q. How can X-ray crystallography and SHELX software enhance structural analysis of this compound?
Single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for the imidazolidine ring and benzoic acid moiety. Use SHELXL for refinement: input .hkl files, define restraints for disordered groups, and validate with R-factor convergence (<5%). For twinned crystals, SHELXD/SHELXE can resolve phase ambiguities .
Q. What computational methods are suitable for predicting the compound’s reactivity in supramolecular assemblies?
- Molecular Dynamics (MD) Simulations : Model interactions (e.g., hydrogen bonding between the carboxylic acid and aromatic π-systems) in solvent environments.
- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes inhibited by benzoic acid derivatives) using AutoDock Vina or Schrödinger Suite .
Q. How can researchers optimize synthetic routes for derivatives with enhanced photophysical properties?
Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) to the phenyl rings to modulate absorption/emission. For example, coupling with fluoranthene derivatives (e.g., 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoic acid) via Sonogashira cross-coupling enhances conjugation, shifting λmax by 20–50 nm .
Methodological Notes
- Data Contradiction Analysis : Compare experimental results (e.g., unexpected NMR splitting) with literature analogs. For instance, steric hindrance in ortho-substituted phenyl groups may alter coupling constants .
- Biological Activity Screening : Use tyrosinase inhibition assays (competitive with catechol) to evaluate bioactivity, referencing benzoic acid’s known copper-complexing behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
